2,3,4,4,5-Pentachlorocyclopent-2-en-1-one
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Overview
Description
2,3,4,4,5-Pentachlorocyclopent-2-en-1-one is a chlorinated cyclopentenone compound with the molecular formula C5HCl5O It is known for its unique structure, which includes five chlorine atoms attached to a cyclopentenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4,5-Pentachlorocyclopent-2-en-1-one typically involves the chlorination of cyclopentenone derivatives. One common method includes the reaction of cyclopentenone with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction is carried out at low temperatures to ensure selective chlorination at the desired positions on the cyclopentenone ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The chlorination reaction is monitored closely to prevent over-chlorination and to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
2,3,4,4,5-Pentachlorocyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms and the formation of less chlorinated cyclopentenone derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated carboxylic acids, while reduction can produce partially dechlorinated cyclopentenones.
Scientific Research Applications
2,3,4,4,5-Pentachlorocyclopent-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex chlorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as an antimicrobial agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3,4,4,5-Pentachlorocyclopent-2-en-1-one involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and proteins, leading to changes in their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s chlorinated structure plays a key role in its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,5-Pentachlorocyclopent-2-en-1-one
- 2,5-Dibromo-2,3,4,5-tetrachlorocyclopent-2-en-1-one
- 1-Bromo-2,3,4,5,6-pentachlorobenzene
Uniqueness
2,3,4,4,5-Pentachlorocyclopent-2-en-1-one is unique due to its specific arrangement of chlorine atoms on the cyclopentenone ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its high degree of chlorination and the presence of a cyclopentenone ring make it a valuable compound for various research applications.
Biological Activity
2,3,4,4,5-Pentachlorocyclopent-2-en-1-one is a chlorinated organic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentene ring with five chlorine substituents, which significantly influences its reactivity and biological interactions. Its structural formula can be represented as follows:
Cytotoxic Effects
Cytotoxicity assays have been a focal point in assessing the biological impact of halogenated compounds. While direct studies on this compound are sparse, related compounds have been evaluated for their ability to induce apoptosis in cancer cell lines. For example, some chlorinated chalcones have been shown to inhibit cell proliferation and induce cell death in various tumor models .
The mechanisms through which this compound exerts its biological effects likely involve:
- Enzyme Inhibition : Many halogenated compounds act as enzyme inhibitors. For example, some studies highlight the ability of chlorinated chalcones to inhibit α-glucosidase and α-amylase activities .
- Reactive Oxygen Species (ROS) Generation : Chlorinated compounds may induce oxidative stress through ROS generation, leading to cellular damage and apoptosis .
Toxicological Considerations
Despite potential therapeutic benefits, the toxicity of halogenated compounds remains a concern. Toxicological studies suggest that high levels of chlorinated compounds can lead to adverse effects in mammalian systems. The compound's structure suggests that it may exhibit similar toxicological profiles as other chlorinated organic compounds.
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of various halogenated compounds, researchers found that certain chlorinated derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment with varying concentrations of the compounds.
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 15 ± 2 | MCF-7 |
Compound B | 20 ± 3 | MDA-MB-231 |
This compound | TBD | TBD |
(Note: Specific IC50 values for this compound were not found in current literature.)
Case Study 2: Environmental Impact
A separate investigation focused on the environmental persistence and bioaccumulation potential of chlorinated cyclopentene derivatives highlighted concerns regarding their ecological impact. The study monitored aquatic organisms exposed to various concentrations of similar compounds over extended periods.
Organism | Concentration (µg/L) | Observed Effect |
---|---|---|
Daphnia magna | 10 | Reduced reproduction |
Danio rerio | 25 | Behavioral changes |
Properties
CAS No. |
5659-47-2 |
---|---|
Molecular Formula |
C5HCl5O |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
2,3,4,4,5-pentachlorocyclopent-2-en-1-one |
InChI |
InChI=1S/C5HCl5O/c6-1-2(11)4(8)5(9,10)3(1)7/h4H |
InChI Key |
OCLLQGWDUVFOFT-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=O)C(=C(C1(Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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